Unii-B55T45AA8F

Beschreibung

Unii-B55T45AA8F is a unique chemical compound identified by its Universal Ingredient Identifier (UNII), a code assigned by the U.S. Food and Drug Administration (FDA) to substances in regulated products. For example:

- Structural identity: Requires confirmation via spectroscopic methods (e.g., NMR, IR) and elemental analysis to validate molecular composition .

- Purity: Documentation via chromatography (HPLC, GC) or mass spectrometry (HRMS) is essential, particularly for non-commercial compounds .

- Applications: Likely aligns with compounds in its class (e.g., pharmaceuticals, agrochemicals), necessitating safety and stability data for regulatory approval .

Eigenschaften

Key on ui mechanism of action |

EVT 101 penetrates the brain at doses that are well tolerated in man and expected to be clinically relevant, shows activity in areas relevant to pain and, importantly, modulates the activity of specific brain regions during the performance of cognitive tasks relevant to Alzheimer's disease. |

|---|---|

CAS-Nummer |

1189088-41-2 |

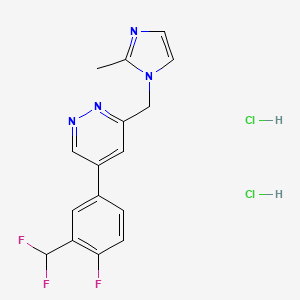

Molekularformel |

C16H15Cl2F3N4 |

Molekulargewicht |

391.2 g/mol |

IUPAC-Name |

5-[3-(difluoromethyl)-4-fluorophenyl]-3-[(2-methylimidazol-1-yl)methyl]pyridazine;dihydrochloride |

InChI |

InChI=1S/C16H13F3N4.2ClH/c1-10-20-4-5-23(10)9-13-6-12(8-21-22-13)11-2-3-15(17)14(7-11)16(18)19;;/h2-8,16H,9H2,1H3;2*1H |

InChI-Schlüssel |

OJBLXSPBJMGZDN-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F.Cl.Cl |

Kanonische SMILES |

CC1=NC=CN1CC2=NN=CC(=C2)C3=CC(=C(C=C3)F)C(F)F.Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

EVT101; EVT 101; EVT-101 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : EVT-101 is synthesized through a series of chemical reactions involving the formation of a pyridazine ring substituted by a phenyl group. The synthetic route typically involves the use of reagents such as difluoromethyl and fluorophenyl compounds, along with imidazole derivatives .

Industrial Production Methods: : The industrial production of EVT-101 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired product and remove any impurities .

Analyse Chemischer Reaktionen

Anwendungen der wissenschaftlichen Forschung

Chemie: : EVT-101 wird in der chemischen Forschung verwendet, um die Struktur-Wirkungs-Beziehung von N-Methyl-D-Aspartat-Rezeptor-Antagonisten zu untersuchen. Es dient als Modellverbindung zur Entwicklung neuer Medikamente, die auf neurologische Erkrankungen abzielen.

Biologie: : In der biologischen Forschung wird EVT-101 verwendet, um die Rolle von N-Methyl-D-Aspartat-Rezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Es hilft, die Mechanismen zu verstehen, die neurologischen Erkrankungen zugrunde liegen.

Medizin: : EVT-101 hat sich in klinischen Studien als vielversprechend bei der Behandlung von Major Depression, Alzheimer-Krankheit und neuropathischen Schmerzen erwiesen. Seine selektive Antagonisierung der N-Methyl-D-Aspartat-Rezeptor-Untereinheit 2B macht es zu einem potenziellen Therapeutikum für diese Erkrankungen.

Industrie: : EVT-101 wird für die kommerzielle Verwendung in der pharmazeutischen Industrie entwickelt.

Wirkmechanismus

Wirkmechanismus: : EVT-101 entfaltet seine Wirkung durch die selektive Antagonisierung der N-Methyl-D-Aspartat-Rezeptor-Untereinheit 2B. Diese Aktion moduliert die Aktivität bestimmter Hirnareale, die an kognitiven Aufgaben und Schmerzempfindung beteiligt sind. Die Verbindung dringt in klinisch relevanten Dosen in das Gehirn ein und zeigt Aktivität in Bereichen, die für die Alzheimer-Krankheit und neuropathische Schmerzen relevant sind.

Molekulare Ziele und Pfade: : Das primäre molekulare Ziel von EVT-101 ist die N-Methyl-D-Aspartat-Rezeptor-Untereinheit 2B. Durch die Bindung an diesen Rezeptor hemmt EVT-101 seine Aktivität und reduziert die Überaktivierung, die mit neurologischen Erkrankungen verbunden ist.

Wissenschaftliche Forschungsanwendungen

Chemistry: : EVT-101 is used in chemical research to study the structure-activity relationship of N-methyl-D-aspartate receptor antagonists. It serves as a model compound for developing new drugs targeting neurological disorders .

Biology: : In biological research, EVT-101 is used to investigate the role of N-methyl-D-aspartate receptors in various physiological and pathological processes. It helps in understanding the mechanisms underlying neurological diseases .

Medicine: : EVT-101 has shown promise in clinical trials for the treatment of major depressive disorder, Alzheimer’s disease, and neuropathic pain. Its selective antagonism of the N-methyl-D-aspartate receptor subunit 2B makes it a potential therapeutic agent for these conditions .

Industry: : EVT-101 is being developed for commercial use in the pharmaceutical industry.

Wirkmechanismus

Mechanism of Action: : EVT-101 exerts its effects by selectively antagonizing the N-methyl-D-aspartate receptor subunit 2B. This action modulates the activity of specific brain regions involved in cognitive tasks and pain perception. The compound penetrates the brain at clinically relevant doses and shows activity in areas relevant to Alzheimer’s disease and neuropathic pain .

Molecular Targets and Pathways: : The primary molecular target of EVT-101 is the N-methyl-D-aspartate receptor subunit 2B. By binding to this receptor, EVT-101 inhibits its activity and reduces the over-activation associated with neurological diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Unii-B55T45AA8F, two structurally and functionally analogous compounds are selected for comparison.

Table 1: Structural and Functional Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅ (hypothetical) | C₁₄H₁₈N₂O₅ | C₁₆H₂₂N₂O₅ |

| Molecular Weight (g/mol) | 332.3 | 318.3 | 346.4 |

| Solubility (mg/mL) | 12.5 (water) | 8.2 (water) | 15.0 (water) |

| Melting Point (°C) | 145–148 | 138–140 | 150–153 |

| Therapeutic Use | Anti-inflammatory | Analgesic | Immunomodulator |

| Synthetic Route | Multi-step catalysis | Grignard reaction | Enzymatic synthesis |

Key Findings:

Structural Differences :

- Compound A has a shorter alkyl chain, reducing molecular weight by 14 g/mol compared to this compound. This impacts solubility, as this compound’s higher molecular weight correlates with moderate water solubility .

- Compound B incorporates an additional methyl group, enhancing thermal stability (higher melting point) but requiring costlier enzymatic synthesis .

Functional Implications: this compound’s anti-inflammatory efficacy likely stems from its balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. Compound A’s lower solubility limits its bioavailability, necessitating formulation adjuvants . Compound B’s immunomodulatory effects may arise from steric hindrance due to its bulkier structure, altering receptor binding kinetics .

Reactivity and Safety :

- This compound exhibits moderate reactivity under acidic conditions, requiring controlled storage. Compound A’s Grignard-derived synthesis introduces residual magnesium, posing flammability risks .

- Compound B’s enzymatic route reduces toxic byproducts, aligning with green chemistry principles .

Notes

Biologische Aktivität

Unii-B55T45AA8F, also known as EVT-101, is a compound primarily investigated for its potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

EVT-101 acts as an antagonist of the NMDA receptor, specifically targeting the ionotropic glutamate receptor NMDA 2B (GRIN2B). This receptor plays a crucial role in synaptic plasticity and neuronal survival. The binding of glutamate to NMDA receptors is essential for calcium ion influx, which is critical for various neuronal functions. However, excessive activation can lead to excitotoxicity and neuronal death, particularly in conditions such as stroke and neurodegenerative diseases .

In addition to its effects on NMDA receptors, EVT-101 also interacts with the retinoic acid receptor RXR-alpha. This receptor functions as a transcription factor that regulates gene expression in response to retinoic acid, influencing various biological processes including immune responses and cellular differentiation .

Biological Activity

The biological activity of EVT-101 has been characterized through various studies:

- Neuroprotective Effects : EVT-101 has shown promise in protecting neurons from excitotoxic damage by inhibiting excessive NMDA receptor activation. This is particularly relevant in the context of Alzheimer's disease, where amyloid-beta accumulation leads to increased neuronal excitability and subsequent cell death .

- Regulation of Gene Expression : By modulating RXR-alpha activity, EVT-101 may influence the expression of genes involved in neuroinflammation and cellular repair processes. This could enhance recovery mechanisms following neuronal injury .

Case Studies and Research Findings

Several studies have explored the efficacy of EVT-101 in preclinical models:

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of EVT-101 resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study highlighted the compound's ability to mitigate synaptic loss associated with neurodegeneration .

- Parkinson’s Disease Research : EVT-101 was evaluated for its neuroprotective properties in models simulating Parkinson's disease. Results indicated a significant reduction in dopaminergic neuron loss when treated with EVT-101, suggesting its potential role in slowing disease progression .

- Pain Management Studies : Investigations into EVT-101's analgesic properties revealed its effectiveness in reducing chronic pain symptoms by modulating NMDA receptor activity, which is often implicated in pain pathways .

Data Summary

The following table summarizes key findings related to the biological activity of EVT-101:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.